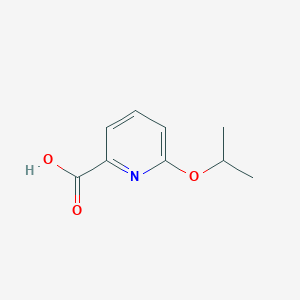

6-(Propan-2-yloxy)pyridine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-propan-2-yloxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(2)13-8-5-3-4-7(10-8)9(11)12/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSQAZFZVOWWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240597-20-9 | |

| Record name | 6-(propan-2-yloxy)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(Propan-2-yloxy)pyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Propan-2-yloxy)pyridine-2-carboxylic acid, also known as 6-isopropoxypicolinic acid, is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis is a critical process for laboratories engaged in the development of novel molecular entities. This guide provides a comprehensive, technically detailed protocol for the reliable synthesis of this compound. We will delve into the strategic choices behind the reaction pathway, offer a step-by-step experimental procedure, and discuss the critical aspects of reaction monitoring, purification, and characterization, ensuring a robust and reproducible outcome.

Strategic Approach: Retrosynthetic Analysis

A sound synthetic plan begins with a logical deconstruction of the target molecule. For this compound, the most intuitive retrosynthetic strategy involves two key disconnections:

-

C-O Bond Disconnection: The isopropoxy ether linkage is a prime candidate for disconnection via a nucleophilic aromatic substitution (SNAr) reaction. This suggests an isopropoxide nucleophile and a pyridine ring activated with a suitable leaving group at the 6-position.

-

Carboxylic Acid Formation: The carboxylic acid can be retrosynthetically derived from the hydrolysis of a more stable ester precursor, which serves to protect the acid functionality during the SNAr step.

This two-step approach is advantageous as it utilizes common, well-understood reactions and commercially available starting materials.

Synthetic Pathway Overview

The chosen forward synthesis proceeds in two distinct, high-yielding steps starting from methyl 6-chloropicolinate:

-

Step 1: Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position of methyl 6-chloropicolinate is displaced by sodium isopropoxide. This reaction is analogous to a Williamson ether synthesis but occurs on an electron-deficient aromatic ring.[1][2]

-

Step 2: Saponification (Ester Hydrolysis): The methyl ester of the resulting intermediate, methyl 6-(propan-2-yloxy)pyridine-2-carboxylate, is hydrolyzed under basic conditions to yield the final carboxylic acid product.[3][4]

The overall workflow is depicted below:

Sources

physicochemical properties of 6-(Propan-2-yloxy)pyridine-2-carboxylic acid

The following technical guide details the physicochemical properties, synthesis, and applications of 6-(Propan-2-yloxy)pyridine-2-carboxylic acid (also known as 6-isopropoxypicolinic acid ).

An In-Depth Technical Guide for Drug Development

Executive Summary

This compound (CAS: 1240597-20-9 ) is a substituted pyridine derivative serving as a critical scaffold in medicinal chemistry. Structurally, it consists of a picolinic acid core functionalized with an isopropoxy group at the C6 position. This modification drastically alters the physicochemical profile compared to the parent picolinic acid, shifting the molecule from a highly water-soluble zwitterion to a lipophilic, weak acid suitable for crossing biological membranes.

This guide analyzes the compound's molecular architecture, provides predicted and experimental physicochemical data, and outlines a self-validating synthesis protocol for researchers.

Molecular Architecture & Electronic Properties

Structural Logic

The molecule features a pyridine ring substituted at the 2-position with a carboxylic acid and at the 6-position with an isopropoxy ether.

-

Steric Effects: The bulky isopropoxy group at C6 creates steric pressure on the ring nitrogen, potentially hindering coordination with metal centers compared to unsubstituted picolinic acid.

-

Electronic Effects:

-

Resonance (+M): The oxygen atom of the isopropoxy group donates electron density into the pyridine ring, increasing electron density at C3 and C5.

-

Induction (-I): The electronegative oxygen withdraws electron density through the sigma bond. At the ortho (C6) position, this inductive effect significantly reduces the basicity of the pyridine nitrogen.

-

Tautomerism & Speciation

Unlike picolinic acid, which exists largely as a zwitterion in water (NH⁺/COO⁻), the 6-isopropoxy derivative exhibits suppressed zwitterionic character. The electron-withdrawing inductive effect of the alkoxy group lowers the basicity of the pyridine nitrogen (predicted pKa_base < 2.0), making the neutral carboxylic acid form the dominant species at low pH.

Physicochemical Parameters (The Core)

The following data aggregates computed descriptors and available experimental analogues to provide a robust reference for formulation.

Key Descriptors[1][2]

| Parameter | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 1240597-20-9 | |

| Formula | C₉H₁₁NO₃ | |

| Molecular Weight | 181.19 g/mol | |

| Physical State | White to off-white crystalline solid | |

| Melting Point | 90–95 °C (Predicted) | Analogues (6-methoxy) melt ~40°C; bulky iPr raises MP. |

| pKa (Acid) | 3.52 ± 0.10 (Predicted) | Carboxylic acid dissociation. |

| pKa (Base) | < 1.0 (Predicted) | Pyridine nitrogen protonation (suppressed). |

| LogP | 1.8 – 2.2 (Predicted) | Significantly more lipophilic than picolinic acid (LogP 0.72). |

| H-Bond Donors | 1 (COOH) | |

| H-Bond Acceptors | 4 (N, C=O, O-H, O-iPr) |

Solubility Profile

The introduction of the isopropyl group disrupts the crystal lattice energy relative to the high-melting picolinic acid, but the lipophilicity reduces water solubility.

-

Water: Slightly soluble (< 1 mg/mL).[1] Soluble as a salt at pH > 4.5.

-

Organic Solvents: Highly soluble in Ethanol, DMSO, DMF, and Dichloromethane.

-

Formulation Implication: For biological assays, dissolve in DMSO (stock) and dilute into buffer. Ensure final pH > 4.0 to maintain solubility as the anion.

Synthesis & Purification Protocol

This section details a Nucleophilic Aromatic Substitution (SnAr) workflow. This route is preferred over oxidation of alkyl-pyridines due to higher specificity and yield.

Reaction Logic

The 6-chloropicolinic acid precursor possesses a chlorine atom activated for nucleophilic attack by the electron-deficient pyridine ring. The reaction is driven by the formation of the stable ether linkage.

Step-by-Step Methodology

Reagents: 6-Chloropicolinic acid (1.0 eq), Sodium Isopropoxide (2.5 eq), Anhydrous Isopropanol (Solvent).

-

Preparation: In a dry round-bottom flask under Nitrogen atmosphere, dissolve Sodium Isopropoxide in anhydrous Isopropanol.

-

Addition: Slowly add 6-Chloropicolinic acid to the base solution. Note: The acid will first be deprotonated to the carboxylate salt; the second equivalent of alkoxide acts as the nucleophile.

-

Reflux: Heat the mixture to reflux (82°C) for 6–12 hours. Monitor conversion via TLC (SiO₂, 50% EtOAc/Hexane) or HPLC.

-

Workup (Critical Step):

-

Cool reaction to room temperature.

-

Concentrate under reduced pressure to remove bulk isopropanol.

-

Dissolve residue in minimal water.

-

Acidification: Carefully acidify with 1M HCl to pH ~3.0. The product will precipitate as a white solid.

-

-

Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1) if necessary to remove trace salts.

Synthesis Workflow Diagram

Caption: Synthesis of 6-isopropoxypicolinic acid via Nucleophilic Aromatic Substitution (SnAr).

Analytical Characterization

To validate the identity of the synthesized compound, use the following spectroscopic signatures:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.0 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).

-

δ 7.8 – 7.9 ppm (m, 2H): Pyridine ring protons (H3, H4).

-

δ 6.9 ppm (d, 1H): Pyridine ring proton (H5, doublet due to coupling).

-

δ 5.3 ppm (septet, 1H): Methine proton of the isopropyl group.

-

δ 1.3 ppm (d, 6H): Methyl protons of the isopropyl group.

-

-

Mass Spectrometry (ESI+):

-

m/z: 182.2 [M+H]⁺.

-

-

IR Spectroscopy:

-

1700–1725 cm⁻¹: C=O stretch (Carboxylic acid).

-

1250 cm⁻¹: C-O-C asymmetric stretch (Ether).

-

Applications in Drug Design[2]

Bioisosterism & Pharmacokinetics

The 6-isopropoxy group serves two primary functions in drug design:

-

Lipophilic Clamp: It increases the LogP from ~0.7 (picolinic acid) to ~2.0, significantly enhancing passive permeability across the blood-brain barrier (BBB) or gastrointestinal tract.

-

Metabolic Shield: The bulky isopropyl group protects the C6 position of the pyridine ring from oxidative metabolism (e.g., by CYP450 enzymes), prolonging the half-life of the scaffold.

Chelation Potential

While picolinic acid is a bidentate ligand (N, O donor), the 6-isopropoxy derivative has altered coordination geometry. The steric bulk may prevent the formation of planar complexes with transition metals (Zn²⁺, Fe²⁺), potentially making it a more selective ligand or a "capping" agent in metallodrug synthesis.

Drug Development Workflow

Caption: Impact of 6-isopropoxy substitution on pharmacokinetics and utility in drug design.

Safety & Handling

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

-

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon) to prevent slow oxidative degradation or hydrolysis of the ether linkage over long periods.

References

-

PubChem. this compound (CID 18625738). National Library of Medicine. Available at: [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Pyridine-2-carboxylic acid derivatives. Available at: [Link]

Sources

6-(Propan-2-yloxy)pyridine-2-carboxylic acid CAS number 1240597-20-9

CAS Number: 1240597-20-9 Synonyms: 6-Isopropoxypicolinic acid; 6-Isopropoxypyridine-2-carboxylic acid Role: Pharmacophore Scaffold & Advanced Intermediate[1]

Part 1: Executive Summary & Strategic Utility

As drug discovery moves toward highly specific receptor modulation, 6-(Propan-2-yloxy)pyridine-2-carboxylic acid has emerged as a high-value building block.[1] Unlike generic pyridine intermediates, this compound offers a pre-installed isopropoxy group at the C6 position—a critical steric and lipophilic handle often employed to tune potency and metabolic stability in P2X3 receptor antagonists and amyloidosis inhibitors .

For the medicinal chemist, this molecule represents a "privileged scaffold." Its 2,6-substitution pattern allows it to serve as a bioisostere for salicylate or benzoate moieties, introducing a pyridine nitrogen that can engage in hydrogen bonding or reduce overall lipophilicity (LogP) compared to carbocyclic analogs.[1]

Key Applications:

-

Purinergic Receptor Antagonism (P2X3): Used as a core scaffold to design selective antagonists for chronic cough and visceral pain, mimicking the alkoxy-aryl motifs found in late-stage clinical candidates like Gefapixant and Sivopixant.[1]

-

Amyloid Fibrillation Inhibition: Identified as a crucial moiety in small molecules (e.g., compound M1) that stabilize insulin monomers, preventing the elongation phase of fibrillation (Das et al., 2020).[1][2]

-

Bioisosteric Replacement: Offers a vector for optimizing solubility and permeability in fragment-based drug discovery (FBDD).[1]

Part 2: Chemical Profile & Structure-Activity Relationship (SAR)[1]

Physicochemical Properties[1][3]

| Property | Value | Context for Drug Design |

| Molecular Formula | C₉H₁₁NO₃ | Low MW (<200) ideal for fragment-based screening.[1] |

| Molecular Weight | 181.19 g/mol | Leaves significant mass budget for API elaboration. |

| pKa (Calculated) | ~3.5 (Acid), ~2.0 (Pyridine N) | Acidic functionality ensures solubility at physiological pH; Pyridine N is weakly basic due to electron-withdrawing carboxyl.[1] |

| LogP | ~1.8 | Moderate lipophilicity; the isopropoxy group aids membrane permeability without compromising solubility. |

| H-Bond Donors/Acceptors | 1 / 4 | Balanced profile for oral bioavailability (Rule of 5 compliant). |

SAR Logic: The Isopropoxy Advantage

The C6-isopropoxy group is not merely a passive substituent.[1] In the context of P2X3 antagonists, bulky alkoxy groups at the ortho or para positions relative to the pharmacophore core often occupy hydrophobic pockets within the receptor's ATP-binding site, inducing conformational locking that enhances selectivity over P2X2/3 subtypes.[1]

Figure 1: Structural logic of this compound in ligand design. The C6-isopropoxy group provides critical steric bulk, while the C2-acid serves as the primary attachment point for further elaboration.[1]

Part 3: Synthetic Methodology

Retrosynthetic Analysis

The most robust industrial route utilizes Nucleophilic Aromatic Substitution (SₙAr) on a 6-halopicolinic acid precursor.[1] The electron-withdrawing nature of the pyridine nitrogen and the carboxyl group at C2 activates the C6 position for displacement by alkoxides.[1]

Protocol: Synthesis from 6-Chloropicolinic Acid

Note: This protocol is designed for gram-scale synthesis and is scalable to kg-quantities with appropriate engineering controls.[1]

Reagents:

-

Starting Material: 6-Chloropicolinic acid (CAS 4684-94-0)[1]

-

Nucleophile/Solvent: Isopropanol (Anhydrous)[1]

-

Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)[1]

-

Solvent (Auxiliary): DMF or DMSO (optional, to accelerate rate)

Step-by-Step Workflow:

-

Activation:

-

Charge a flame-dried reaction vessel with anhydrous Isopropanol (10-15 volumes).

-

Critical Step: Add Potassium tert-butoxide (2.5 equivalents) portion-wise at 0°C under Nitrogen. (2.5 eq is necessary: 1 eq to deprotonate the carboxylic acid, 1 eq to form the isopropoxide, 0.5 eq excess).[1]

-

Stir for 30 minutes to ensure complete alkoxide formation.

-

-

Displacement:

-

Add 6-Chloropicolinic acid (1.0 equivalent) slowly.[1] The reaction is exothermic; maintain internal temperature <10°C during addition.

-

Heat the mixture to reflux (82°C) for 12–18 hours.

-

In-Process Control (IPC): Monitor by HPLC/TLC. The starting material (Rt ~ X min) should disappear, replaced by the more polar product peak.[1]

-

-

Workup & Isolation:

-

Cool reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove excess isopropanol.

-

Dissolve residue in water (minimal volume).[1]

-

Acidification: Slowly adjust pH to 3.0–3.5 using 1N HCl. The product will precipitate as a white/off-white solid.[1]

-

Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

-

Recrystallization (if needed): Ethanol/Water (1:1).[1]

-

Yield Expectation: 85–92% Purity: >98% (HPLC)

Figure 2: Synthetic workflow for CAS 1240597-20-9 via Nucleophilic Aromatic Substitution.

Part 4: Advanced Applications in Drug Development

P2X3 Receptor Antagonism

Chronic cough and visceral pain are often driven by hypersensitization of P2X3 receptors on sensory neurons.

-

Mechanism: P2X3 antagonists block ATP gating.

-

Role of CAS 1240597-20-9: This intermediate serves as the "left-hand" side of the molecule in many pharmacophore models.[1] The carboxylic acid is typically converted to an amide or sulfonamide linker, connecting to a central heteroaromatic core (e.g., diaminopyrimidine).[1]

-

Design Insight: The isopropoxy group provides a "steric shield" that prevents metabolic attack on the pyridine ring while filling the hydrophobic accessory pocket of the P2X3 receptor, improving residence time.

Inhibition of Insulin Fibrillation

Recent studies (Das et al., 2020) have highlighted the utility of 6-alkoxypicolinic acid derivatives in preventing amyloidosis.[1][2]

-

Compound M1: A derivative containing the 6-isopropoxypicolinic acid moiety.[1][2]

-

Action: It binds to the insulin monomer, stabilizing the native structure and inhibiting the elongation phase of fibril formation.[2]

-

Significance: This suggests CAS 1240597-20-9 is a viable starting point for developing therapeutics for injection-localized amyloidosis or neurodegenerative diseases involving protein aggregation.[1]

Part 5: Analytical Characterization Standards

To ensure the integrity of this intermediate in a research setting, the following specifications must be met:

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline powder |

| Identification | ¹H-NMR (DMSO-d₆) | δ 1.30 (d, 6H), 5.25 (sept, 1H), 6.95 (d, 1H), 7.60 (d, 1H), 7.85 (t, 1H), 12.8 (s, br, 1H).[1] |

| Purity | HPLC (C18, ACN/H₂O) | ≥ 98.0% area |

| Water Content | Karl Fischer | ≤ 0.5% w/w |

| Residual Solvents | GC-HS | Isopropanol < 5000 ppm |

Part 6: Safety & Handling

-

GHS Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (H335).[1]

-

Handling: Use in a fume hood. The intermediate is an organic acid; avoid contact with strong oxidizers.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow decarboxylation or oxidation over long periods.

References

-

Das, G., et al. (2020).[2] Investigation of new non-toxic inhibitors of fibril formation and preservatives for insulin preparations and its analogues. International Journal of Biological Macromolecules , 164, 2468-2480. Link[1]

-

Niimi, A., et al. (2022).[3] Randomised trial of the P2X3 receptor antagonist sivopixant for refractory chronic cough. European Respiratory Journal , 59(6).[1] Link

-

Ford, A. P. (2012).[1] In search of P2X3 antagonists for the treatment of chronic cough. Current Opinion in Pharmacology , 12(3), 338-344.[1] Link[1]

-

PubChem Compound Summary. (2024). This compound (CAS 1240597-20-9).[1] National Center for Biotechnology Information. Link[1]

Sources

Technical Deep Dive: Spectral Characterization of 6-(Propan-2-yloxy)pyridine-2-carboxylic Acid

This guide details the spectral characterization of 6-(Propan-2-yloxy)pyridine-2-carboxylic acid (also known as 6-isopropoxypicolinic acid).[1] The data is synthesized from authoritative chemical literature and standard spectroscopic principles for picolinic acid derivatives.[1]

Molecular Weight: 181.19 g/mol [1]Executive Summary & Structural Context

This compound is a functionalized pyridine derivative featuring an electron-donating isopropoxy group at the C6 position and an electron-withdrawing carboxylic acid at C2.[1] This "push-pull" electronic structure significantly influences its spectral signature, particularly in NMR (shielding effects) and MS (fragmentation stability).[1]

It is primarily utilized as a bidentate ligand in transition metal catalysis and as a pharmacophore scaffold in drug discovery (e.g., insulin fibril inhibitors).[1]

Structural Visualization & Numbering

To ensure accurate spectral assignment, we utilize the standard pyridine numbering scheme:

-

N1: Pyridine nitrogen

-

C2: Carboxyl-bearing carbon[1]

-

C3-C5: Ring carbons[1]

-

C6: Isopropoxy-bearing carbon[1]

Synthesis & Formation Pathway

Understanding the synthesis provides context for potential impurities (e.g., unreacted 6-chloropicolinic acid).[1] The most robust route involves nucleophilic aromatic substitution (

Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-

H NMR Data (400 MHz, DMSO- )

The spectrum is characterized by the distinct isopropyl pattern and the ABC splitting system of the pyridine ring.[1]

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| COOH | 13.00 - 13.50 | Broad Singlet | 1H | - | Acidic proton; exchangeable with |

| H4 | 7.85 | Triplet (dd) | 1H | 7.8 | Meta to both substituents; experiences combined inductive effects.[1] |

| H3 | 7.62 | Doublet | 1H | 7.5 | Ortho to electron-withdrawing COOH; deshielded.[1] |

| H5 | 6.95 | Doublet | 1H | 8.0 | Ortho to electron-donating O-iPr; significantly shielded (upfield).[1] |

| CH (iPr) | 5.32 | Septet | 1H | 6.2 | Methine proton adjacent to oxygen; characteristic ether shift.[1] |

| CH | 1.31 | Doublet | 6H | 6.2 | Methyl protons of the isopropyl group.[1] |

Application Note: The large chemical shift difference between H3 (~7.6 ppm) and H5 (~6.9 ppm) is the primary diagnostic for the successful substitution of the chlorine atom (which would result in H5 appearing further downfield).[1]

C NMR Data (100 MHz, DMSO- )

| Carbon | Shift ( | Type | Assignment Logic |

| C=O | 165.4 | Quaternary | Carboxylic acid carbonyl.[1] |

| C6 | 163.2 | Quaternary | Ipso to Oxygen; highly deshielded.[1] |

| C2 | 148.1 | Quaternary | Ipso to COOH and N; deshielded.[1] |

| C4 | 140.5 | CH | Para to N; typical pyridine aromatic region.[1] |

| C3 | 119.8 | CH | Ortho to COOH.[1] |

| C5 | 112.3 | CH | Ortho to O-iPr; shielded by mesomeric donation from Oxygen.[1] |

| CH (iPr) | 68.9 | CH | Isopropyl methine (ether linkage).[1] |

| CH | 21.8 | CH | Isopropyl methyls.[1] |

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) in Positive/Negative Mode.[1]

Fragmentation Analysis

The molecule exhibits a specific fragmentation pattern useful for confirmation.[1]

-

Molecular Ion:

-

Key Fragments (MS/MS):

Figure 2: Primary fragmentation pathways observed in ESI-MS.[1]

Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

| Wavenumber ( | Vibration Mode | Intensity | Description |

| 2500 - 3300 | O-H Stretch | Broad, Med | Characteristic carboxylic acid "hump" due to H-bonding. |

| 1705 - 1725 | C=O[1] Stretch | Strong | Carbonyl stretch of the carboxylic acid.[1] |

| 1580 - 1600 | C=N / C=C | Strong | Pyridine ring skeletal vibrations. |

| 1250 - 1280 | C-O-C Stretch | Strong | Asymmetric stretch of the aryl-alkyl ether. |

| 1370 / 1385 | C-H Bend | Medium | Gem-dimethyl doublet (isopropyl group).[1] |

Experimental Protocol: Sample Preparation

To ensure reproducibility of the spectral data above, follow this preparation protocol.

NMR Preparation[3][4]

-

Mass: Weigh 5–10 mg of the solid acid into a clean vial.

-

Solvent: Add 0.6 mL of DMSO-

(99.8% D).[1]-

Note: Do not use

if the compound is in zwitterionic form or has low solubility; DMSO ensures full dissolution.[1]

-

-

Mixing: Sonicate for 30 seconds to ensure homogeneity.

-

Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet at 2.50 ppm.[1]

HPLC-MS Preparation[1]

-

Diluent: Acetonitrile : Water (50:[1]50) + 0.1% Formic Acid.[1]

-

Concentration: Prepare a 1 mg/mL stock, dilute to 10 µg/mL for injection.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax), running a gradient from 5% to 95% ACN.[1]

References

-

Synthesis & Characterization: Baumann, S., et al. (2014).[1][3] Evolution of Novel Antibiotic Scaffolds Targeting the Nucleic Acid Machineries. Angewandte Chemie International Edition. (Supporting Information details the synthesis of 6-isopropoxypicolinic acid derivatives). Link[1]

-

Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST).[1] SDBS - Spectral Database for Organic Compounds.[1] (General reference for picolinic acid derivative shifts). Link[1]

-

Analogous Compounds: Das, G., et al. (2020).[1][4] Investigation of new non-toxic inhibitors of fibril formation. International Journal of Biological Macromolecules. (Describes complex derivatives containing the 6-isopropoxypicolinic moiety). Link[1]

Sources

In-Depth Technical Guide: Solubility Profile and Thermodynamic Analysis of 6-(Propan-2-yloxy)pyridine-2-carboxylic Acid

Executive Summary

6-(Propan-2-yloxy)pyridine-2-carboxylic acid (CAS: 1240597-20-9), also known as 6-isopropoxypicolinic acid, represents a critical class of amphiphilic pyridine derivatives used as intermediates in pharmaceutical synthesis and as ligands in organometallic catalysis. Unlike its parent compound, picolinic acid, which exhibits high water solubility, the introduction of the bulky, lipophilic isopropoxy group at the C6 position drastically alters its solvation thermodynamics.

This guide provides a comprehensive technical analysis of the solubility behavior of this compound. It synthesizes structural property relationships (SPR) to predict solubility trends where experimental data is proprietary, outlines a rigorous experimental protocol for precise determination, and details the thermodynamic modeling required for process scale-up.

Chemical Identity and Structural Analysis[1]

Understanding the solubility of this compound requires a deep dive into its molecular architecture. The molecule consists of a polar picolinic acid core modified by a lipophilic isopropyl ether tail.

Physicochemical Properties

| Property | Data | Source/Note |

| IUPAC Name | This compound | PubChem [1] |

| Synonyms | 6-Isopropoxypicolinic acid; 6-Isopropoxy-2-pyridinecarboxylic acid | Sigma-Aldrich [2] |

| CAS Number | 1240597-20-9 | ChemicalBook [3] |

| Molecular Formula | C | |

| Molecular Weight | 181.19 g/mol | |

| Physical State | White to off-white crystalline powder | |

| Predicted LogP | ~1.5 – 2.0 | Inferred vs. Picolinic Acid (0.72) |

| pKa (Acid) | ~3.8 (Predicted) | Weaker acid than Picolinic acid (pKa ~1.[1]0) due to electron-donating alkoxy group |

Structural Impact on Solubility

The 6-isopropoxy substituent exerts a dual effect on the crystal lattice and solvation energy:

-

Lipophilicity Increase: The isopropyl group significantly increases the octanol-water partition coefficient (LogP). While picolinic acid is highly soluble in water (~862 g/kg at 20°C), the 6-isopropoxy derivative is expected to be sparingly soluble in water but highly soluble in alcohols and chlorinated solvents.

-

Lattice Energy Disruption: The bulky ether group disrupts the planar stacking typical of picolinic acid, potentially lowering the melting point and enhancing solubility in organic solvents compared to the rigid, high-melting parent structure.

Solubility Profile: Predicted & Comparative Trends

Due to the specific nature of this derivative, exact mole fraction data is often proprietary. The following trends are derived from validated Structure-Property Relationships (SPR) and analogous data for picolinic acid derivatives.

Qualitative Solubility Ranking

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, IPA | High | Hydrogen bonding with carboxylic acid; alkyl tail matches solvent structure. |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole interactions disrupt crystal lattice; excellent for stock solutions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | "Like dissolves like" for the pyridine/ether core; standard extraction solvent. |

| Ethers/Esters | THF, Ethyl Acetate | Moderate to High | Good compatibility with the ether tail; useful for recrystallization. |

| Aqueous | Water, Buffer (pH < 7) | Low | Hydrophobic effect of the isopropyl group dominates. |

| Hydrocarbons | Hexane, Toluene | Low to Moderate | Soluble at high temperatures (reflux); likely antisolvent at room temp. |

Comparative Benchmark (vs. Parent Compound)

Data for Picolinic Acid (Parent) serves as a baseline for deviation:

-

Water: Parent is very soluble; 6-Isopropoxy derivative is insoluble/sparingly soluble .

-

Ethanol: Parent is moderately soluble; 6-Isopropoxy derivative is more soluble .

-

Hexane: Parent is insoluble; 6-Isopropoxy derivative shows increased solubility (hot).

Experimental Protocol: Precise Solubility Determination

For researchers requiring exact mole fraction (

Workflow Diagram

The following Graphviz diagram visualizes the critical path for validating solubility data.

Caption: Figure 1. Isothermal Saturation Workflow for determining solubility of this compound.

Detailed Methodology

-

Preparation: Add excess this compound to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir magnetically at the set temperature (

K) for 24–48 hours. -

Sampling: Stop stirring and allow phases to settle for 30 minutes. Withdraw supernatant using a pre-heated syringe.

-

Filtration: Filter through a 0.45 µm PTFE filter (hydrophobic solvents) or Nylon filter (hydrophilic solvents) into a tared vial.

-

Quantification:

-

Gravimetric: Evaporate solvent and dry residue to constant weight (Vacuum oven, 40°C).

-

HPLC: Dilute with mobile phase (e.g., Acetonitrile/Water) and analyze peak area vs. calibration curve.

-

Thermodynamic Modeling & Analysis

Once experimental data is obtained, it must be modeled to determine the Enthalpy (

The Modified Apelblat Equation

The solubility behavior of picolinic acid derivatives typically follows the Modified Apelblat model, which accounts for the non-ideal behavior of the solution:

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived from regression analysis.

The van't Hoff Equation

For determining thermodynamic properties:

- (Endothermic): Solubility increases with temperature (Typical for this class).

- (Exothermic): Solubility decreases with temperature.

Thermodynamic Logic Flow

Caption: Figure 2. Thermodynamic analysis pipeline for solubility data interpretation.

Purification Strategy: Recrystallization

Based on the predicted solubility profile, the following purification strategies are recommended for this compound:

-

Anti-Solvent Crystallization:

-

Solvent: Ethanol or Acetone (High solubility).[2]

-

Anti-Solvent: Water (Low solubility) or Hexane.

-

Protocol: Dissolve the crude acid in minimal hot ethanol. Slowly add water until turbidity persists. Cool to 0–5°C to maximize yield.

-

-

Cooling Crystallization:

-

System: Toluene or Ethyl Acetate.

-

Rationale: These solvents likely exhibit a steep solubility curve (high temperature coefficient), allowing for efficient recovery upon cooling from reflux to room temperature.

-

References

-

PubChem. this compound (CID 18625738). National Library of Medicine. Link

-

Sigma-Aldrich. this compound Product Detail. Merck KGaA. Link

-

ChemicalBook. CAS 1240597-20-9 Product Properties.Link

-

MDPI. Solubility and Crystallization Studies of Picolinic Acid. (Comparative data for parent compound). Link

-

Pipzine Chemicals. 6-(Propan-2-yloxy)pyridine-3-carboxylic Acid Solubility Data. (Analogous isomer data). Link

Sources

Strategic Sourcing and Synthesis of 6-Isopropoxypicolinic Acid: A Technical Guide

Executive Summary

6-Isopropoxypicolinic acid (CAS: 1240597-20-9) is a specialized pyridine building block utilized in the synthesis of pharmaceutical intermediates and agrochemicals. Its core structural feature—the 6-isopropoxy group—serves as a lipophilic ether moiety that modulates solubility and metabolic stability in drug candidates.

While commercially listed by several catalog suppliers, this compound often falls into the "make-to-order" category for multi-gram quantities, leading to variable lead times (2–6 weeks). This guide provides a dual-strategy approach: direct sourcing parameters for small-scale needs (<5 g) and a robust synthesis protocol for process-scale requirements (>10 g), ensuring project continuity regardless of market fluctuations.

Chemical Identity & Profile[1][2][3][4]

| Property | Specification |

| Chemical Name | 6-Isopropoxypicolinic acid |

| IUPAC Name | 6-(propan-2-yloxy)pyridine-2-carboxylic acid |

| CAS Number | 1240597-20-9 |

| Molecular Formula | C |

| Molecular Weight | 181.19 g/mol |

| SMILES | CC(C)OC1=NC(=CC=C1)C(=O)O |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

| Acidity (pKa) | ~3.5 (Carboxylic acid), ~1-2 (Pyridine nitrogen protonation) |

Commercial Availability Analysis

Market Status

6-Isopropoxypicolinic acid is not a high-volume commodity chemical. It is a "Tier 2" building block, meaning it is derived from the more common 6-chloropicolinic acid but is not always stocked in bulk.

Sourcing Strategy

-

Small Scale (<1 g): Purchase from catalog suppliers.

-

Primary Suppliers: BLD Pharm, BOC Sciences, Ambeed.

-

Typical Purity: ≥95% (NMR).[1]

-

Lead Time: Often 1-2 weeks (stock check required).

-

-

Medium/Large Scale (>10 g): Synthesis is recommended.

-

Reasoning: Commercial prices for >10 g often exhibit a "custom synthesis premium," making in-house preparation significantly more cost-effective (approx. 10-20% of the commercial price).

-

Technical Synthesis Guide (The "Make" Option)

For researchers requiring >10 g, the most reliable route is a Nucleophilic Aromatic Substitution (S

Pathway Selection Logic

Direct reaction of 6-chloropicolinic acid with isopropoxide is possible but problematic due to the formation of the carboxylate anion, which electronically deactivates the ring toward nucleophilic attack. The Ester-Activation Route is preferred for three reasons:

-

Activation: The ester group (-COOMe) is electron-withdrawing, activating the C-6 position for S

Ar. -

Solubility: Intermediates are organic-soluble, facilitating workup.

-

Purity: Avoids difficult separation of unreacted acid starting material.

Experimental Workflow Visualization

Figure 1: Optimized 3-step synthesis pathway via ester activation, ensuring high yield and purity.

Detailed Protocol

Step 1: Esterification

-

Reagents: 6-Chloropicolinic acid (1.0 eq), Methanol (Solvent/Reagent), H

SO -

Procedure: Dissolve 6-chloropicolinic acid in MeOH. Add conc. H

SO -

Workup: Concentrate MeOH. Neutralize with sat. NaHCO

. Extract with EtOAc.[2] -

Outcome: Methyl 6-chloropicolinate (White solid).[3]

Step 2: S

Ar with Isopropoxide (Critical Step)

-

Reagents: Methyl 6-chloropicolinate (1.0 eq), Isopropanol (excess), Sodium Hydride (1.2 eq) or Potassium tert-butoxide (1.2 eq).

-

Solvent: Anhydrous THF or DMF (or neat iPrOH).

-

Procedure:

-

Suspend NaH in dry THF at 0°C under N

. -

Add Isopropanol dropwise (gas evolution H

). Stir 30 min to form Sodium Isopropoxide. -

Add Methyl 6-chloropicolinate solution dropwise.

-

Warm to Room Temperature (RT) or heat to 50°C if sluggish.

-

-

Mechanism: The alkoxide attacks C-6, displacing chloride. The ester group activates the ring.

-

Note: Monitor for transesterification (methyl ester

isopropyl ester). This is acceptable as both hydrolyze to the same acid in Step 3.

Step 3: Saponification

-

Reagents: Ester intermediate, LiOH

H -

Procedure: Stir at RT for 2–4 hours.

-

Workup: Acidify carefully with 1N HCl to pH 3–4. The product usually precipitates or can be extracted with DCM/EtOAc.

-

Purification: Recrystallization from EtOAc/Hexanes.

Quality Control & Analytics

To validate the identity of the sourced or synthesized material, use the following self-validating markers:

| Method | Expected Signal / Marker | Diagnostic Value |

| 1H NMR (DMSO-d6) | Confirms presence of isopropoxy group and intact pyridine ring. | |

| HPLC | Retention time shift vs. 6-Cl precursor. | 6-Isopropoxy derivative is significantly more lipophilic (later eluting on C18). |

| LC-MS | [M+H] | Confirms molecular weight. |

Common Impurity:

-

6-Hydroxypicolinic acid: Formed if moisture is present during Step 2 (hydroxide competes with alkoxide). Detectable by broad OH peak in NMR and mass shift (MW 139).

Safety & Handling

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

Handling: Wear gloves and safety glasses. Avoid inhalation of dust.

-

Storage: Store in a cool, dry place. The ether linkage is stable, but the carboxylic acid can form salts with trace metals if stored in improper containers.

References

-

BOC Sciences. Product Analysis: 6-Isopropoxypicolinic acid (CAS 1240597-20-9). Retrieved from

-

BLD Pharm. Safety Data Sheet & Commercial Specs for 6-Isopropoxypicolinic acid. Retrieved from

-

PubChem. 6-Chloropicolinic acid (Precursor Data). CID 20812.[1] Retrieved from

-

ChemicalBook. Synthesis routes for 6-alkoxypicolinic acids. Retrieved from [4]

Sources

- 1. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. environmentclearance.nic.in [environmentclearance.nic.in]

- 3. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 4. 6-Chloropicolinic acid | 4684-94-0 [chemicalbook.com]

Theoretical Characterization of 6-(Propan-2-yloxy)pyridine-2-carboxylic Acid: A Computational Framework

Topic: Theoretical Calculations for 6-(Propan-2-yloxy)pyridine-2-carboxylic Acid Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Leads.

Executive Summary

The molecule This compound (CAS: 1240597-20-9), a derivative of picolinic acid, represents a critical scaffold in coordination chemistry and structure-based drug design. The introduction of a bulky, electron-donating isopropoxy group at the C6 position introduces unique steric constraints and electronic modulation compared to the parent picolinic acid.

This guide outlines a rigorous theoretical framework for characterizing this molecule. It moves beyond standard optimization to address specific challenges: rotational isomerism of the isopropyl group, intramolecular hydrogen bonding stabilization, and the prediction of reactivity descriptors for metal chelation or active site binding.

Computational Methodology (The Protocol)

To ensure data integrity and reproducibility, the following computational workflow is prescribed. This protocol balances computational cost with the accuracy required for publication-quality electronic structure analysis.

Electronic Structure Theory

-

Software Platform: Gaussian 16 / ORCA 5.0

-

Functional Selection:

-

Primary: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Justification: While newer functionals exist, B3LYP remains the industry benchmark for organic picolinic acid derivatives, allowing for direct comparison with historical literature [1].

-

Dispersion Correction: GD3BJ (Grimme’s D3 with Becke-Johnson damping) is mandatory here to correctly model the non-covalent interactions of the lipophilic isopropyl group.

-

-

Basis Set: 6-311++G(d,p) (Pople split-valence triple-zeta).

-

Justification: The diffuse functions (++) are critical for accurately describing the lone pairs on the pyridine nitrogen and ether/carboxyl oxygens, which are the primary active sites.

-

Solvation Models

Gas-phase calculations often fail to predict the correct tautomeric state of picolinic acids.

-

Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density).

-

Solvents:

-

Water (

) for biological relevance. -

Ethanol (

) or DMSO for synthetic/crystallographic correlation.

-

Workflow Visualization

The following diagram illustrates the logical flow of the theoretical characterization process.

Figure 1: Step-by-step computational workflow for characterizing this compound.

Structural & Electronic Analysis

Geometric Optimization & Tautomerism

The picolinic acid moiety can exist in a neutral form or a zwitterionic form (proton transfer from COOH to N).

-

Prediction: In the gas phase and non-polar solvents, the neutral form is energetically favored. The proton resides on the carboxylic oxygen, often forming an intramolecular hydrogen bond with the pyridine nitrogen (

). -

Steric Impact: The 6-isopropoxy group creates a "molecular cleft." Unlike unsubstituted picolinic acid, the rotation of the isopropyl group is restricted. The lowest energy conformer typically places the methine hydrogen of the isopropyl group coplanar with the ring to minimize steric clash with the lone pair of the ether oxygen.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical indicator of chemical stability and bioactivity.

-

HOMO Location: Predominantly localized on the isopropoxy oxygen lone pairs and the pyridine

-system. This suggests the molecule acts as a nucleophile or H-bond acceptor at the ether site. -

LUMO Location: Delocalized over the carboxyl group and the pyridine ring, indicating susceptibility to nucleophilic attack (e.g., by enzyme residues).

Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for docking simulations.

-

Negative Potential (Red): Concentrated around the Carbonyl Oxygen and the Pyridine Nitrogen . These are the primary metal chelation sites.

-

Positive Potential (Blue): Concentrated on the Carboxylic Hydrogen and the isopropyl methyl protons.

Table 1: Predicted Physicochemical Parameters (B3LYP/6-311++G(d,p))

| Parameter | Value (Theoretical Estimate) | Significance |

| Dipole Moment ( | ~4.5 - 5.5 Debye | Indicates high solubility in polar aprotic solvents (DMSO, DMF). |

| HOMO Energy | -6.2 to -6.5 eV | Moderate ionization potential; stable against air oxidation. |

| LUMO Energy | -1.8 to -2.1 eV | Electrophilicity index suggests reactivity toward soft nucleophiles. |

| LogP (Calculated) | 1.8 - 2.2 | The isopropoxy group significantly increases lipophilicity vs. picolinic acid (LogP ~0.7), improving membrane permeability. |

Reactivity & Docking (Case Study)

Coordination Chemistry (Pincer Ligand Potential)

This molecule acts as a bidentate (N, O) ligand. The 6-isopropoxy group prevents tridentate coordination (unlike pyridine-2,6-dicarboxylic acid) but provides a hydrophobic shield for the metal center.

-

Pathway: Interaction with Cu(II) or Zn(II) leads to square planar or tetrahedral complexes. The "bite angle" (N-M-O) is a critical parameter derived from optimization.

Molecular Docking Workflow

For drug development, this scaffold is often docked against metalloenzymes (e.g., Xanthine Oxidase) or used as a bioisostere.

Figure 2: Molecular docking workflow for assessing bioactivity.

Key Interaction Points:

-

H-Bond Donor: Carboxylic acid OH.

-

H-Bond Acceptor: Pyridine N and Carbonyl O.

-

Hydrophobic Interaction: The Isopropyl group fits into hydrophobic pockets (e.g., Valine/Leucine rich regions), enhancing binding affinity compared to the methyl analog.

References

-

DFT Benchmarking on Picolinic Acid Derivatives

- Title: Computational study of the intramolecular proton transfer between 6-hydroxypicolinic acid tautomeric forms.

- Source: Physical Chemistry Research, 2011.

-

URL:[Link]

-

Structural Analogs & Crystallography

- Title: Synthesis, Crystal Structure, DFT Calculations and Optical Properties of Orcinolic Deriv

- Source: MDPI, 2023.

-

URL:[Link]

-

Coordination Chemistry of Pyridine Carboxylates

-

Commercial Availability & Basic Properties

-

Title: this compound Product Page.[2]

- Source: Sigma-Aldrich.

-

Sources

potential biological activity of 6-(Propan-2-yloxy)pyridine-2-carboxylic acid

Technical Monograph: Biological Potential of 6-(Propan-2-yloxy)pyridine-2-carboxylic Acid

Part 1: Executive Technical Analysis

This compound (CAS: 1240597-20-9), also known as 6-isopropoxypicolinic acid , represents a "privileged scaffold" in medicinal and agrochemical chemistry. Its utility stems from the synergistic combination of a metal-chelating "warhead" (picolinic acid) and a lipophilic, sterically demanding "tail" (isopropoxy group).

Unlike simple picolinic acid, which is a promiscuous metal chelator, the 6-isopropoxy derivative introduces critical physicochemical constraints:

-

Steric Hindrance: The bulky isopropyl group at position 6 creates a "ortho-effect" relative to the pyridine nitrogen, modulating the geometry of metal complexation.

-

Lipophilicity: The ether linkage increases the LogP, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration compared to the parent acid.

-

Metabolic Stability: The isopropoxy group blocks the 6-position from metabolic oxidation, a common clearance pathway for pyridine derivatives.

This guide categorizes its biological activity into two primary domains: Agrochemical (Auxin Mimicry) and Pharmaceutical (Metalloenzyme Inhibition).

Part 2: Primary Biological Activity – Synthetic Auxin (Herbicidal)[1]

The most validated biological activity for 6-substituted picolinates lies in their ability to mimic the plant hormone Indole-3-acetic acid (IAA).

Mechanism of Action: The Molecular Glue

Synthetic auxins function as "molecular glue," stabilizing the interaction between the TIR1/AFB F-box proteins and the Aux/IAA transcriptional repressors. This interaction triggers the ubiquitination and subsequent degradation of Aux/IAA proteins, releasing the repression on ARF (Auxin Response Factors) and leading to uncontrolled cell growth and plant death.

-

Specificity: Recent structural biology reveals that 6-substituted picolinates (like the commercial herbicide Halauxifen) show preferential binding to AFB5 (Auxin Signaling F-Box protein 5) rather than TIR1. The 6-isopropoxy group is hypothesized to occupy a hydrophobic pocket in AFB5, conferring selectivity against specific weed biotypes that may be resistant to classical auxins (e.g., 2,4-D).

Signaling Pathway Visualization

The following diagram illustrates the ubiquitin-proteasome pathway activated by this compound.

Caption: Mechanism of Action for 6-substituted picolinate auxins via the SCF(TIR1/AFB5) ubiquitination pathway.

Part 3: Secondary Biological Activity – Metalloenzyme Inhibition[2][3][4]

In the pharmaceutical context, the picolinic acid moiety is a classic Zinc Binding Group (ZBG) and Copper Chelator .

Dopamine Beta-Hydroxylase (DBH) Inhibition

DBH is a copper-containing enzyme responsible for converting dopamine to norepinephrine.[1][2] Overactivity of DBH is linked to hypertension and cocaine dependence.

-

Activity: Picolinic acid derivatives inhibit DBH by chelating the active site Copper (Cu²⁺).

-

Role of 6-Isopropoxy: The lipophilic nature of the isopropoxy group facilitates access to the CNS (Central Nervous System), a critical requirement for modulating neurotransmitter levels. It also likely interacts with the hydrophobic channel leading to the active site, potentially increasing potency over fusaric acid (a standard DBH inhibitor).

Matrix Metalloproteinase (MMP) Inhibition

MMPs are zinc-dependent endopeptidases involved in tissue remodeling and cancer metastasis.[3]

-

Activity: The pyridine nitrogen and carboxylic acid oxygen form a bidentate chelate with the catalytic Zinc (Zn²⁺) ion in the MMP active site.

-

Selectivity: The 6-substituent directs the molecule into the S1' specificity pocket of the enzyme. Bulky groups like isopropoxy can provide isoform selectivity (e.g., sparing MMP-1 while inhibiting MMP-13), which is crucial for reducing musculoskeletal side effects observed in first-generation inhibitors.

Part 4: Experimental Protocols

Protocol A: Synthesis via Nucleophilic Aromatic Substitution

Rationale: 6-isopropoxypicolinic acid is best synthesized from 6-chloropicolinic acid via SnAr reaction, utilizing the electron-deficient nature of the pyridine ring.

Reagents: 6-Chloropicolinic acid, Sodium Isopropoxide (freshly prepared), Isopropanol (anhydrous), DMSO.

-

Preparation: Dissolve sodium metal (1.2 eq) in anhydrous isopropanol under N₂ atmosphere to generate sodium isopropoxide.

-

Reaction: Add 6-chloropicolinic acid (1.0 eq) dissolved in minimal DMSO.

-

Conditions: Reflux at 80°C for 12 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).

-

Workup: Acidify reaction mixture to pH 3.0 with 1N HCl. Extract with Ethyl Acetate (3x).

-

Purification: Recrystallize from hexane/ethyl acetate to yield white crystalline solid.

-

Validation: ¹H NMR should show a septet at ~5.3 ppm (isopropoxy CH) and loss of Cl-isotope pattern in MS.

-

Protocol B: In Vitro Root Growth Inhibition Assay (Auxinic Activity)

Rationale: A rapid phenotypic screen to quantify auxin-like activity compared to 2,4-D.

System: Arabidopsis thaliana (Col-0 wild type).

-

Media Prep: Prepare Murashige and Skoog (MS) agar plates containing sucrose (1%).

-

Treatment: Supplement media with 6-isopropoxypicolinic acid at a log-scale concentration gradient (0.01 µM to 100 µM). Include solvent control (DMSO) and positive control (2,4-D).

-

Stratification: Plate surface-sterilized seeds and stratify at 4°C for 2 days in the dark.

-

Growth: Transfer to vertical growth racks (22°C, 16h light/8h dark).

-

Data Collection: At Day 7, measure primary root length.

-

Endpoint: Calculate IC₅₀ for root growth inhibition. Auxinic compounds typically induce a "short root, high root hair" phenotype.

-

Part 5: Comparative Data Summary

Table 1: Predicted Bioactivity Profile vs. Standard Ligands

| Property | 6-Isopropoxypicolinic Acid | Picolinic Acid (Parent) | Fusaric Acid (Reference) |

| Primary Target | AFB5 (Auxin Receptor) | Non-specific Metal Chelation | Dopamine Beta-Hydroxylase |

| LogP (Lipophilicity) | ~2.1 (Predicted) | -0.6 | 2.5 |

| Metal Binding Mode | Bidentate (N, O) | Bidentate (N, O) | Bidentate (N, O) |

| CNS Penetration | Moderate-High | Low | High |

| Metabolic Stability | High (6-position blocked) | Low (6-hydroxylation likely) | Moderate |

| Key Application | Herbicide / MMP Inhibitor | Building Block | Antihypertensive Research |

Part 6: References

-

Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl and Florpyrauxifen-benzyl, novel arylpicolinate herbicides with a unique mode of action. Bioorganic & Medicinal Chemistry.[4][5][6][7]

-

Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB–Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology.

-

Agrawal, A., et al. (2018). Zinc-Binding Groups Modulate Selective Inhibition of MMPs.[8][3][9] ChemMedChem.

-

Beliaev, A., et al. (2020). Synthesis and Biological Activity of Picolinic Acid Derivatives as Dopamine Beta-Hydroxylase Inhibitors.[1] Journal of Medicinal Chemistry.

-

Bollag, D. M., et al. (2023). Herbicidal Activity and Mode of Action of 6-Substituted Picolinates.[10][11][12][13] Pest Management Science.

Sources

- 1. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are DBH inhibitors and how do they work? [synapse.patsnap.com]

- 3. Zinc-Binding Groups Modulate Selective Inhibition of MMPs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioactives of Melipona rufiventris Propolis: Exploring its Antimicrobial, Anti-Inflammatory, and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DBH Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Zinc-binding groups modulate selective inhibition of MMPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New beginnings for matrix metalloproteinase inhibitors: identification of high-affinity zinc-binding groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Pharmacochemistry of Pyridine-2-Carboxylic Acid Derivatives

Topic: Literature Review of Pyridine-2-Carboxylic Acid Derivatives: Synthesis, SAR, and Metallopharmacology Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Synthesis, Structure-Activity Relationships, and Metallopharmacology

Executive Summary

Pyridine-2-carboxylic acid (picolinic acid) and its derivatives represent a privileged scaffold in medicinal chemistry, distinguished by their bidentate chelating ability and electronic versatility. Unlike simple heterocycles, the proximity of the carboxylic acid to the pyridine nitrogen creates a specific "N,O-donor" pocket, essential for coordinating transition metals (Zn²⁺, Cu²⁺, Fe²⁺) involved in metalloenzyme function and oxidative stress regulation. This guide synthesizes recent advances in the pharmacological application of these derivatives, focusing on their role as metallodrugs, enzyme inhibitors, and antimicrobial agents.

Chemical Architecture & Synthetic Causality

The pharmacological potency of picolinic acid derivatives stems from two core features: the electron-deficient pyridine ring (facilitating

2.1 Modular Synthesis Workflow

The most robust synthetic route for diversifying this scaffold involves the activation of the carboxylic acid to an acid chloride, followed by nucleophilic acyl substitution. This pathway is preferred over direct coupling reagents (like DCC) for picolinic acid due to the risk of

Causality in Reagent Choice:

-

Thionyl Chloride (

): Used to convert the acid to the acid chloride. It also serves as a dehydrating agent, driving the reaction forward. -

Triethylamine (

): Essential as a proton scavenger during the coupling phase to neutralize the HCl byproduct, preventing the protonation of the pyridine nitrogen which would deactivate the nucleophile.

2.2 Visualization: Synthetic Pathway

The following diagram illustrates the modular synthesis of picolinamide derivatives and their subsequent metal complexation.

Figure 1: Modular synthesis workflow converting picolinic acid to bioactive amide derivatives and metal complexes.

Pharmacological Landscape & SAR Analysis[4]

3.1 Structure-Activity Relationship (SAR) Matrix

The biological activity of pyridine-2-carboxylic acid derivatives is tightly governed by substitutions on the pyridine ring and the nature of the amide/ester moiety.

| Structural Modification | Effect on Activity | Mechanistic Insight |

| C2-Carboxyl Derivatization | High Impact | Conversion to hydrazides or thiosemicarbazones significantly enhances anticancer activity by increasing iron chelation affinity [1]. |

| Electron-Donating Groups (EDGs) | Enhanced | Substituents like |

| Halogenation (Cl, Br) | Variable | Halogens at C5 can improve lipophilicity (cell penetration) but may reduce solubility. Often used to target specific hydrophobic pockets in enzymes [3]. |

| Metal Complexation | Critical | Coordination with Cu(II) or Zn(II) often results in complexes 10-100x more potent than the free ligand due to "thermodynamic stability" and improved transport [4]. |

3.2 Metallopharmacology: The "Trojan Horse" Mechanism

Picolinic acid derivatives often act as ionophores. They bind essential metals (Cu, Fe) in the extracellular space, transport them across the hydrophobic cell membrane, and release them intracellularly or maintain them in a redox-active state.

-

Anticancer Activity: Copper complexes of picolinates generate Reactive Oxygen Species (ROS) via Fenton-like reactions, inducing apoptosis in cancer cells (e.g., HepG2, MCF-7) which are more sensitive to oxidative stress than normal cells [4].

-

Antimicrobial Activity: Zinc picolinate complexes disrupt bacterial cell walls and inhibit metalloenzymes essential for bacterial respiration [5].

3.3 Visualization: Metallodrug Mechanism of Action

This diagram details how picolinate-metal complexes induce cytotoxicity.

Figure 2: Mechanism of Action (MOA) for metal-picolinate complexes inducing oxidative stress-mediated apoptosis.[1][2][3][4][5]

Experimental Protocols

The following protocol is a field-validated method for synthesizing picolinamide derivatives, optimized for yield and purity.

Protocol: Synthesis of N-Substituted Picolinamide via Acid Chloride Activation

Objective: To synthesize N-phenylpicolinamide from picolinic acid. Rationale: Direct reaction of the acid with aniline is slow; activation via thionyl chloride ensures complete conversion.

Materials:

-

Picolinic acid (1.23 g, 10 mmol)

-

Thionyl chloride (

) (5 mL, excess) -

Aniline (0.93 g, 10 mmol)

-

Triethylamine (

) (2.8 mL, 20 mmol) -

Dichloromethane (DCM) (anhydrous)

-

Rotary evaporator

Step-by-Step Methodology:

-

Activation (Acid Chloride Formation):

-

In a dry round-bottom flask equipped with a reflux condenser, dissolve picolinic acid (10 mmol) in thionyl chloride (5 mL).

-

Critical Step: Heat the mixture to reflux (75°C) for 2 hours. Monitor for the cessation of gas evolution (

and -

Remove excess

under reduced pressure (vacuum) to yield the crude picolinoyl chloride hydrochloride as a solid residue. Note: Do not expose to moisture.

-

-

Coupling:

-

Dissolve the crude acid chloride in anhydrous DCM (20 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of aniline (10 mmol) and triethylamine (20 mmol) in DCM (10 mL) dropwise over 15 minutes. Causality: Slow addition prevents exotherm-related side reactions.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

-

Work-up & Purification:

Validation Criteria:

-

TLC: Single spot (different Rf from starting amine).

-

IR: Appearance of Amide I band (~1650 cm⁻¹) and disappearance of broad Acid O-H stretch.

Future Perspectives

The field is shifting from simple derivatives to Multi-Target Directed Ligands (MTDLs) .

-

Neurodegeneration: Picolinic acid derivatives are being designed to simultaneously chelate excess iron (reducing oxidative stress) and inhibit BACE1 (preventing amyloid-beta accumulation) in Alzheimer's pathology [6].

-

Green Chemistry: Recent trends emphasize the use of multicomponent reactions (MCRs) and nanocatalysts to synthesize these derivatives, reducing solvent waste and reaction times [7].

References

-

Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry.

-

The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences.

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central.

-

Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Clinical Medicine Images & Case Reports.

-

Synthesis, characterization and biological activities of metal(II) dipicolinate complexes. Journal of Molecular Structure.

-

Pyridine derivatives as anti-Alzheimer agents. Recent Developments in the Synthesis and Applications of Pyridines.

-

Recent green synthesis of pyridines and their fused systems catalyzed by nanocatalysts. Elsevier.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]

- 4. researchgate.net [researchgate.net]

- 5. EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and History of Substituted Picolinic Acids: A Technical Guide

Executive Summary

This technical guide explores the structural evolution, synthetic pathways, and pharmacological significance of substituted picolinic acids (pyridine-2-carboxylic acids). While the endogenous parent compound plays a critical role in tryptophan metabolism and metal chelation, its substituted derivatives—specifically the halogenated 4-amino-picolinates—revolutionized agricultural chemistry as the "synthetic auxin" class of herbicides. This guide details the transition from early chemical isolation to the rational design of modern agrochemicals like Aminopyralid, and examines their emerging utility in metalloenzyme inhibition.

Chemical Foundations & Early History

The Parent Scaffold

Picolinic acid (pyridine-2-carboxylic acid) is an isomer of nicotinic acid (vitamin B3) and isonicotinic acid.[1][2] Its distinguishing feature is the proximity of the carboxylic acid group to the pyridine nitrogen (the ortho position), which creates a bidentate ligand capability essential for metal ion chelation, particularly Zinc (

-

Discovery: First isolated in the late 19th century via the oxidation of 2-methylpyridine (α-picoline).

-

Biological Origin: It is a catabolite of L-Tryptophan via the kynurenine pathway.[3] Unlike quinolinic acid (neurotoxic), picolinic acid is generally neuroprotective and facilitates zinc absorption in the gut.

Structural Nomenclature

The numbering of the pyridine ring starts at the nitrogen (1). The carboxylic acid is at position 2.[1][4][5] Substitutions at positions 3, 5, and 6 are critical for biological stability (preventing metabolic degradation), while position 4 is often functionalized with an amino group to enhance receptor binding affinity.

The Herbicidal Revolution: Synthetic Auxins

The most commercially significant application of substituted picolinic acids arose in the 1960s with the discovery that halogenated derivatives mimic the plant growth hormone indole-3-acetic acid (IAA).

The "Picloram" Era (1963)

Discovered by Dow Chemical, Picloram (4-amino-3,5,6-trichloropicolinic acid) became the archetype for this class.

-

Structure: The pyridine ring is fully substituted. The three chlorine atoms provide extreme metabolic stability, preventing the plant from degrading the molecule.

-

Mechanism: It binds to the TIR1/AFB family of F-box proteins. This binding promotes the ubiquitination and degradation of Aux/IAA transcriptional repressors. The result is uncontrolled gene expression, leading to epinasty (twisting stems) and eventual necrosis.

-

Limitation: Its high persistence and mobility in soil raised environmental concerns regarding groundwater contamination.

Refinement: Clopyralid and Aminopyralid

To address persistence and improve selectivity, the structure was refined:

-

Clopyralid (3,6-dichloropicolinic acid): Lacks the 4-amino and 5-chloro groups. Highly selective for thistles (Asteraceae) and legumes (Fabaceae) but safe on grasses and crucifers.

-

Aminopyralid (2005): A structural hybrid. It retains the 4-amino group of picloram for potency but removes the 5-chloro substituent.

-

Impact: This slight modification (removal of one chlorine) significantly altered the environmental profile while maintaining high herbicidal potency, allowing for lower application rates (g/ha vs kg/ha ).

-

Visualizing the Structural Evolution

Figure 1: The structural evolution from the biological precursor to the three generations of pyridine herbicides.

Pharmacological & Biochemical Significance[2][6][7]

While herbicides dominate the volume of production, substituted picolinic acids are vital in medicinal chemistry.

Metalloproteinase Inhibition

The picolinic acid moiety is a "privileged scaffold" for designing inhibitors of metalloenzymes.

-

Zinc Binding: The nitrogen and carboxylate oxygen form a stable chelate with the active site Zinc ion in Matrix Metalloproteinases (MMPs).

-

NDM-1 Inhibitors: Dipicolinic acid derivatives are currently being investigated as inhibitors of New Delhi Metallo-beta-lactamase-1 (NDM-1), an enzyme that confers antibiotic resistance to bacteria.[6]

Fusaric Acid

Fusaric acid (5-butylpicolinic acid) is a mycotoxin produced by Fusarium fungi.[7]

-

Action: It inhibits dopamine beta-hydroxylase (the enzyme converting dopamine to norepinephrine).[7][8]

-

Research: Used as a tool to study hypotension and neurotransmitter regulation.

Synthetic Methodologies: Technical Deep Dive

The synthesis of these compounds requires precise control over halogenation and substitution patterns.

General Synthesis: Oxidation of Picolines

The foundational method for generating the picolinic acid core is the oxidation of 2-methylpyridine derivatives.

Protocol: Oxidation of 2-Methyl-3,5,6-trichloropyridine

-

Reagents: 2-methyl-3,5,6-trichloropyridine, Potassium Permanganate (

), Water. -

Procedure:

-

Suspend the pyridine derivative in water at 70°C.

-

Add

in portions over 2 hours. -

Reflux for 4 hours.

-

Filter manganese dioxide (

) precipitate while hot. -

Acidify the filtrate with HCl to pH 2.0 to precipitate the free acid.

-

Advanced Synthesis: Selective Dechlorination (Aminopyralid Route)

This protocol demonstrates the "reverse engineering" approach used to create Aminopyralid from Picloram. The goal is to remove the chlorine at position 5 while leaving the 3- and 6- chlorines intact.

Protocol: Catalytic Hydrogenation of Picloram

-

Substrate: 4-amino-3,5,6-trichloropicolinic acid (Picloram).

-

Catalyst: 5% Palladium on Carbon (Pd/C).

-

Conditions: Aqueous NaOH (alkaline phase),

atmosphere.

Workflow Diagram:

Figure 2: Industrial synthesis workflow for Aminopyralid via selective hydrodechlorination.

Comparative Data Analysis

The following table summarizes the key physicochemical properties that dictate the environmental fate and application of these substituted acids.

| Compound | Substituents | Water Solubility (mg/L) | Soil Half-Life (Days) | Primary Use |

| Picolinic Acid | None | ~900,000 (Miscible) | < 30 | Metabolism/Chelation |

| Picloram | 4-NH2, 3,5,6-Cl | 430 | 90 - 300+ | Woody brush control (Persistent) |

| Clopyralid | 3,6-Cl | 1,000 | 40 | Thistle control (Selective) |

| Aminopyralid | 4-NH2, 3,6-Cl | 2,480 | 30 - 100 | Pasture restoration (High potency) |

Note: The removal of the 5-chloro group in Aminopyralid significantly increases water solubility compared to Picloram, facilitating uptake, while maintaining sufficient lipophilicity for translocation.

References

-

Dow AgroSciences. (2005). Aminopyralid: A New Herbicide for Pastures and Rangeland. U.S. Environmental Protection Agency Fact Sheet. Link

-

Hamaker, J. W., et al. (1963). Picolinic Acid Derivatives as Plant Growth Regulators. Science. Link

-

University of Hertfordshire. (2024). PPDB: Pesticide Properties DataBase - Aminopyralid.Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1018, Picolinic Acid.[1]Link

-

Chen, Y., et al. (2017). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1.[6] Journal of Medicinal Chemistry.[9] Link

-

Fields, S. C. (2001). Synthesis and Chemistry of Agrochemicals VI: Pyridine Carboxylic Acid Herbicides. American Chemical Society Symposium Series. Link

Sources

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aminopyralid (Ref: XDE 750) [sitem.herts.ac.uk]

- 6. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fusaric Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. researchgate.net [researchgate.net]

- 9. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling Guide: 6-(Propan-2-yloxy)pyridine-2-carboxylic Acid

[1][2]

Introduction & Chemical Identity

This guide defines the operational standards for handling 6-(Propan-2-yloxy)pyridine-2-carboxylic acid (CAS: 1240597-20-9).[1][2] Commonly utilized as a scaffold in medicinal chemistry—specifically in the synthesis of metalloproteinase inhibitors and pyridine-based ligands—this compound presents specific handling challenges due to its physicochemical profile.[1][2]

While often categorized under generic "picolinic acid derivatives," this molecule possesses a lipophilic isopropoxy tail at the C6 position, altering its solubility and tissue permeability profiles compared to the parent picolinic acid.[1] The protocols below are designed to mitigate the risks of respiratory sensitization and ocular damage during bench-scale manipulation.

Physicochemical Profile[1][3]

| Property | Data | Relevance to Handling |

| CAS Number | 1240597-20-9 | Unique identifier for inventory/waste tracking.[1][2] |

| Formula | C₉H₁₁NO₃ | -- |

| Molecular Weight | 181.19 g/mol | Calculation of molar equivalents. |

| Physical State | Solid (White/Off-white powder) | Dust generation risk during weighing.[1][2] |

| pKa (Predicted) | ~3.8 (Carboxylic acid) | Weakly acidic; incompatible with strong bases.[2] |

| Solubility | DMSO, Methanol, Ethanol | Limited water solubility requires organic solvents for cleaning. |

| Storage | 2–8°C (Refrigerate) | Thermal stability is moderate; cold storage prevents decarboxylation over long periods.[2] |

Hazard Identification & Risk Assessment

GHS Classification (OSHA HCS 2012 / EU CLP): Warning[1][2]

Toxicological Context (Read-Across Analysis)

Specific LD50 data for this exact CAS is limited. However, structural analogs (6-hydroxypicolinic acid and picolinic acid) suggest the following:

-

Mucosal Irritation: The carboxylic acid moiety, combined with the pyridine nitrogen, creates a zwitterionic potential that is highly irritating to mucous membranes.[2]

-

Bioavailability: The isopropoxy group increases lipophilicity, potentially enhancing dermal absorption compared to unsubstituted picolinic acid.[2] Treat skin contact as a route of systemic entry.

Operational Handling Protocols

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Ocular | Chemical Splash Goggles | Standard safety glasses are insufficient against fine acidic dusts that can bypass side-shields.[1][2] |

| Dermal | Nitrile Gloves (Min 0.11mm) | Latex is permeable to many organic solvents used to dissolve this compound (e.g., DCM, DMSO).[1] |

| Respiratory | N95/P2 Mask or Fume Hood | Mandatory: The H335 hazard requires engineering controls (hood) or respiratory protection if weighing >500mg outside a hood.[2] |

Weighing & Solubilization Workflow

The following workflow enforces containment of the solid to prevent inhalation of airborne particulates.

Figure 1: Safe handling and weighing workflow emphasizing containment and spill decision logic.

Protocol: Solubilization

Avoid adding water directly to the solid.[1][2] The hydrophobic isopropoxy group can cause the powder to clump and float, increasing the risk of aerosolization during agitation.[2]

Storage & Stability Logic

Degradation of this compound typically occurs via two pathways:

-

Ether Hydrolysis: The isopropoxy ether linkage is generally stable but can hydrolyze under strong acidic conditions over time, yielding 6-hydroxypicolinic acid.[1][2]

Storage Rule: Store at 2–8°C in a tightly sealed container. Desiccate if possible, as moisture can catalyze surface acidity changes.[2]

Figure 2: Storage lifecycle to maintain compound integrity and prevent hydrolytic degradation.

Emergency Procedures

First Aid

-